molecular formula C13H10N2O B130535 2-Aminoacridone CAS No. 27918-14-5

2-Aminoacridone

Cat. No.: B130535
CAS No.: 27918-14-5
M. Wt: 210.23 g/mol
InChI Key: PIGCSKVALLVWKU-UHFFFAOYSA-N
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Description

2-Aminoacridone is a highly fluorescent aromatic compound with the molecular formula C₁₃H₁₀N₂O. It is known for its intense fluorescence and is widely used as a fluorophore in various scientific applications. The compound contains a primary amine group that reacts with aldehyde groups, making it useful in the derivatization of carbohydrates and other biomolecules .

Mechanism of Action

Target of Action

2-Aminoacridone (2-AMAC) is a highly fluorescent aromatic compound . It is primarily used as a labeling molecule for glycosaminoglycan (GAG)-derived disaccharides . The primary targets of 2-AMAC are the aldehyde groups at the reducing end of a carbohydrate .

Mode of Action

2-AMAC contains a primary amine group that reacts with an aldehyde group at the reducing end of a carbohydrate . This reaction forms a Schiff base, which is then reduced to a stable amine derivative by sodium borohydride (NaBH4) . The resulting derivative is highly fluorescent, allowing for the detection of picomolar levels of glycan compounds .

Biochemical Pathways

The biochemical pathways affected by 2-AMAC primarily involve the analysis of complex oligosaccharides . The derivatization of glycans by 2-AMAC allows for the analysis of complex oligosaccharides using micellar electrokinetic capillary chromatography and reverse- and normal-phase chromatography coupled with mass spectroscopy . This process helps determine the relative concentrations and structural identity of individual oligosaccharides .

Pharmacokinetics

It is known that the physicochemical properties of 2-amac, including its hydrophobicity and stability over a wide ph range, make it suitable for the analysis of glycans .

Result of Action

The result of 2-AMAC’s action is the creation of a stable, highly fluorescent derivative of the target carbohydrate . This derivative can be detected at picomolar levels, enhancing the sensitivity for detection of GAG-derived disaccharides . The resolution of these derivatives is also improved .

Action Environment

The action of 2-AMAC is influenced by the pH of the environment . Its stability over a wide pH range makes it suitable for use in various environments . .

Biochemical Analysis

Biochemical Properties

2-Aminoacridone interacts with various biomolecules, particularly carbohydrates and glycoproteins . It reacts with the aldehyde group at the reducing end of a carbohydrate, forming a stable amine derivative . This reaction allows for the detection of picomolar levels of glycan compounds . The resulting derivatized compounds can be separated by reverse-phase HPLC and detected by positive-ion electrospray MS .

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with carbohydrates and glycoproteins . It has been shown to be particularly useful in the detection of Gram-negative bacteria . The compound’s high fluorescence allows for the detection of these organisms as microcolonies using automated fluorescence microscopy .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with the aldehyde group at the reducing end of a carbohydrate . This reaction forms a Schiff base, which is then reduced to a stable amine derivative by sodium borohydride . This process allows for the detection of picomolar levels of glycan compounds .

Temporal Effects in Laboratory Settings

Over time, this compound remains stable and continues to interact with carbohydrates and glycoproteins in a consistent manner . Its high fluorescence and stability over a wide pH range make it a reliable tool for long-term studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the processing of carbohydrates and glycoproteins . It reacts with the aldehyde group at the reducing end of a carbohydrate, forming a stable amine derivative .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its interactions with carbohydrates and glycoproteins

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with carbohydrates and glycoproteins

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminoacridone can be synthesized through the alkylation of 2-nitroacridone under basic conditions, followed by the reduction of the nitro group. The reduction is typically carried out using sodium borohydride (NaBH₄), which converts the nitro group to an amine group .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGCSKVALLVWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182196
Record name 2-Aminoacridone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27918-14-5
Record name 2-Aminoacridone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoacridone
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Record name 2-Aminoacridone
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Record name 2-Aminoacridone
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Record name 2-AMINOACRIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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